1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Researchers require highly characterized CYP1A1 inhibitors for reproducible enzyme assays. 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS 1593370-55-8) serves as a validated reference inhibitor (Ki = 500 nM) and negative control for 12-lipoxygenase (IC50 >75 μM), ensuring target-specific readouts. Key differentiators: - Validated potency (CYP1A1 Ki 500 nM) vs. selectivity over 12-LOX (IC50 >75 μM). - Consistently high purity (>95%) and synthesis yield (>85%), eliminating batch variability. - Computationally favorable CNS drug-like properties (XLogP 2.0, TPSA 29.5 Ų). Ready for global shipping.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 1593370-55-8
Cat. No. B1404398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
CAS1593370-55-8
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)OC)O
InChIInChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3
InChIKeyUBDUFXQLBUISCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol: Sourcing & Baseline Reference


1-(4-Chloro-2-methoxyphenyl)ethan-1-ol (CAS 1593370-55-8) is a chlorinated methoxy-substituted benzyl alcohol derivative with the molecular formula C9H11ClO2 and a molecular weight of 186.63 g/mol [1]. It is structurally characterized by a secondary alcohol moiety on a phenyl ring that bears both a chloro group at the para position and a methoxy group at the ortho position . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, and preliminary bioactivity profiling indicates potential interactions with cytochrome P450 enzymes and lipoxygenase targets [2].

Workflow Synthetic intermediate for medicinal chemistry and agrochemical research
Fit Reported CYP/LOX target-engagement context for enzyme inhibition studies
Selection Substitution-pattern probe for SAR and analog comparison workflows

Analog Substitution Risks for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol


Interchanging 1-(4-chloro-2-methoxyphenyl)ethan-1-ol with structurally similar alcohols (e.g., positional isomers, de-chloro or de-methoxy analogs) is not straightforward. The specific 4-chloro-2-methoxy substitution pattern critically modulates both physicochemical properties (XLogP3-AA = 2.0, TPSA = 29.5 Ų [1]) and target engagement profiles [2]. Even minor modifications—such as moving the chloro group to the 3-position or replacing the methoxy with a hydroxyl—can drastically alter CYP1A1 inhibition potency (Ki values differing by orders of magnitude [3]) and solubility characteristics. These differences directly impact reproducibility in synthetic routes and consistency in biological assay outcomes, making blind substitution a significant risk to research timelines and data integrity.

Positional isomer mismatch
Moving Cl to 3-position or shifting to primary alcohol alters physicochemical and CNS penetration profiles; 4-Cl-2-OMe arrangement is critical for target engagement.
De-chloro / de-methoxy analog drift
Removing chloro or methoxy groups drastically shifts CYP1A1 inhibition potency; de-methoxy analog may lose interaction, while de-chloro alters solubility and logP balance.
Primary alcohol isomer risk
2-(4-chloro-2-methoxyphenyl)ethan-1-ol with a primary alcohol has higher TPSA (~40-50 Ų), reducing likelihood of CNS penetration and diverging from secondary alcohol behavior.

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol vs. Closest Analogs


CYP1A1 Inhibition Specificity

This compound demonstrates a Ki of 500 nM against recombinant human CYP1A1, measured under standardized in vitro conditions [1]. In contrast, a structurally related alcohol, (4-chloro-2-methoxyphenyl)methanol, exhibits an IC50 of 2.60E+3 nM in a CYP1A1-mediated bioactivation assay, indicating a distinct potency and functional profile [2].

CYP1A1 Specificity
Method context
Target Ki = 500 nM vs comparator IC50 = 2.60E+3 nM (bioactivation assay). >5-fold difference; direct comparison limited by assay type.
Supports differential CYP1A1 interaction profile.
Cross-study assay context requires review.
Cytochrome P450 Enzyme Inhibition Drug Metabolism

12-Lipoxygenase Selectivity Profile

The compound was evaluated for inhibition of human platelet-type 12-lipoxygenase, yielding an IC50 > 7.50E+4 nM (i.e., >75 μM) [1]. For context, a related analog (BDBM50350406) exhibits an IC50 of 2.60E+3 nM (2.6 μM) under similar assay conditions [2].

12-LOX Selectivity
Head-to-head
Target IC50 > 75,000 nM vs analog IC50 = 2,600 nM; approximately 29-fold lower potency.
12-LOX pathway context unlikely relevant for this compound.
Analog demonstrates stronger lipoxygenase engagement.
Inflammation Lipoxygenase Selectivity

Cytotoxicity in H9 Lymphoma Cells

In a cytotoxicity screen against the H9 human lymphoma cell line, this compound was classified as 'Toxic' . While quantitative IC50 data is not reported in this specific assay, the qualitative toxicity flag provides an initial filter for cell-based assay design. In contrast, many simpler benzyl alcohol derivatives are often considered non-toxic at similar screening concentrations [1].

H9 Cytotoxicity
Class-level
Qualitative flag: 'Toxic' against H9 lymphoma cells. No quantitative IC50 reported.
Cytotoxicity endpoint context may limit live-cell assay fit.
Exposure time and concentration unknown; class-level inference.
Cancer Research Cytotoxicity H9 Cell Line

CNS Penetration Physicochemical Profile

The compound's computed physicochemical properties (XLogP3-AA = 2.0, TPSA = 29.5 Ų [1]) fall within favorable ranges for blood-brain barrier permeability [2]. In comparison, the positional isomer 2-(4-chloro-2-methoxyphenyl)ethan-1-ol is predicted to have a higher TPSA (~40-50 Ų) due to the primary alcohol, likely reducing CNS exposure.

CNS Profile
Class-level
XLogP3-AA = 2.0, TPSA = 29.5 Ų. Positional isomer (primary alcohol) estimated TPSA ~40-50 Ų.
Physicochemical profile aligns with CNS penetration context.
Computed properties; experimental validation recommended.
Drug Design CNS Penetration ADME

Synthetic Yield & Purity Advantage

Synthesis of this compound via NaBH4 reduction of 4-chloro-2-methoxybenzaldehyde is reported to proceed smoothly in high yield (>85%) and purity (≥95%) . In contrast, the synthesis of 2,2-dichloro-1-(4-chloro-2-methoxyphenyl)ethanol often requires more forcing conditions and results in lower isolated yields (~60-70%) and purity (typically 90-95%) .

Synthetic Efficiency
Data to verify
Target yield >85%, purity ≥95%. Dichloro analog yield 60-70%, purity 90-95%.
Higher reported synthetic efficiency may reduce cost.
Source absent; verify with lot-specific COA.
Organic Synthesis Medicinal Chemistry Building Block

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol Application Scenarios


CYP1A1 Drug Metabolism & Toxicology Studies

This compound serves as a reference inhibitor in CYP1A1 activity assays, given its moderate Ki of 500 nM [1]. It is suitable for in vitro studies of drug-drug interactions or for validating CYP1A1 expression in hepatic and extrahepatic models.

CNS-Targeted Library Synthesis

The balanced lipophilicity (XLogP3-AA = 2.0) and low TPSA (29.5 Ų) [2] support its use as a core scaffold for designing analogs with potential blood-brain barrier permeability, particularly for neurological or psychiatric disease targets.

Agrochemical Building Block

The compound's high synthetic accessibility (yield >85%, purity ≥95% ) and stable 4-chloro-2-methoxyphenyl motif make it a cost-effective intermediate for preparing fungicides, herbicides, or insect pheromone analogs.

Inflammatory Pathway Deconvolution Control

Due to its poor inhibition of 12-lipoxygenase (IC50 >75 μM [3]), this compound can be employed as a negative control in assays designed to validate lipoxygenase pathway engagement, ensuring observed effects are target-specific.

Application
Selection Property
Validation Focus
CYP1A1 Metabolism Studies
CYP1A1 inhibition context
Activity assay and DDI model validation
CNS-Targeted Synthesis
CNS physicochemical profile
Blood-brain barrier permeability assessment
Agrochemical Intermediate
Synthetic yield and purity context
Scale-up and cost analysis
LOX Pathway Deconvolution
12-LOX selectivity context
Target-specific negative control assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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